molecular formula C9H11NO2 B155021 N-Methyl-4-toluohydroxamic acid CAS No. 1613-85-0

N-Methyl-4-toluohydroxamic acid

Cat. No. B155021
CAS RN: 1613-85-0
M. Wt: 165.19 g/mol
InChI Key: NTWVSQZLKBQYNV-UHFFFAOYSA-N
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Description

N-Methyl-4-toluohydroxamic acid (MTHA) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MTHA is a hydroxamic acid derivative that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of N-Methyl-4-toluohydroxamic acid is not fully understood, but it is believed to involve the inhibition of metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

N-Methyl-4-toluohydroxamic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases and other enzymes, the induction of apoptosis in cancer cells, and the reduction of inflammation. N-Methyl-4-toluohydroxamic acid has also been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Methyl-4-toluohydroxamic acid in lab experiments is its ability to inhibit metalloproteases and other enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, N-Methyl-4-toluohydroxamic acid also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving N-Methyl-4-toluohydroxamic acid. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use as a chelating agent, as it has been shown to bind to metal ions and prevent their harmful effects. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-4-toluohydroxamic acid and its potential applications in various fields.

Synthesis Methods

N-Methyl-4-toluohydroxamic acid can be synthesized through various methods, including the reaction between toluene and hydroxylamine, followed by methylation with dimethyl sulfate. Another method involves the reaction between toluene and hydroxylamine hydrochloride, followed by oxidation with potassium permanganate and methylation with methyl iodide. Both methods result in the formation of N-Methyl-4-toluohydroxamic acid, which can be purified through recrystallization.

Scientific Research Applications

N-Methyl-4-toluohydroxamic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential as a chelating agent, as well as its ability to inhibit metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

CAS RN

1613-85-0

Product Name

N-Methyl-4-toluohydroxamic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-hydroxy-N,4-dimethylbenzamide

InChI

InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10(2)12/h3-6,12H,1-2H3

InChI Key

NTWVSQZLKBQYNV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)O

Other CAS RN

1613-85-0

synonyms

N-methyl-4-toluohydroxamic acid
N-MTH

Origin of Product

United States

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